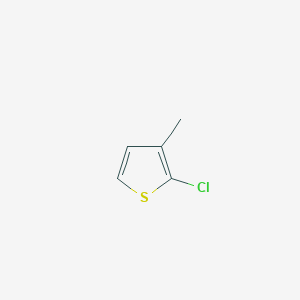

2-Chloro-3-methylthiophene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-3-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClS/c1-4-2-3-7-5(4)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFADYXPELMVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162425 | |

| Record name | 2-Chloro-3-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14345-97-2 | |

| Record name | 2-Chloro-3-methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14345-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-methylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014345972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-3-methylthiophene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGW3VN9CJC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Chloro-3-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methylthiophene is a halogenated and alkylated thiophene derivative that serves as a valuable building block in organic synthesis. Its unique substitution pattern on the thiophene ring imparts specific reactivity, making it a key intermediate in the preparation of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Thiophene-containing compounds are known to exhibit a wide range of biological activities, and functionalized thiophenes like this compound are crucial for the development of novel therapeutic agents.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectroscopic data to support its application in research and development.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and safety assessments.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClS | [2] |

| Molecular Weight | 132.61 g/mol | [2] |

| CAS Number | 14345-97-2 | [2][3][4][5] |

| Boiling Point | 147-149 °C | [2] |

| Density | 1.211 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.5400 | [2] |

| Flash Point | 46 °C (114.8 °F) - closed cup | [2] |

| Appearance | Colorless to light yellow liquid | |

| Solubility | Soluble in organic solvents, insoluble in water. | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the expected signals are:

-

A singlet for the methyl protons (-CH₃).

-

Two doublets in the aromatic region for the two protons on the thiophene ring.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number and chemical environment of the carbon atoms. For this compound, five distinct signals are expected:

-

One signal for the methyl carbon.

-

Four signals for the carbons of the thiophene ring.

Specific ¹³C NMR data for this compound is not available in the provided search results. However, typical chemical shifts for carbons in substituted thiophenes can be estimated based on data from similar structures. For instance, carbons in the aromatic and alkene regions of ¹³C NMR spectra typically appear between 120-170 ppm.[6]

FT-IR Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule through their vibrational frequencies. Key expected absorptions for this compound include:

-

C-H stretching (aromatic): Around 3100-3000 cm⁻¹.

-

C-H stretching (aliphatic): Below 3000 cm⁻¹.

-

C=C stretching (aromatic ring): In the region of 1600-1400 cm⁻¹.

-

C-S stretching (in ring): Typically observed in the fingerprint region.

-

C-Cl stretching: Generally found in the 800-600 cm⁻¹ region.

Synthesis

The synthesis of this compound can be approached through various methods, primarily involving the chlorination and methylation of a thiophene precursor. A common synthetic strategy involves the chloromethylation of a suitable thiophene derivative.

Experimental Protocol: Chloromethylation of 3-Methylthiophene (Illustrative)

This protocol is adapted from general chloromethylation procedures for thiophenes.

Materials:

-

3-Methylthiophene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Anhydrous Zinc Chloride (catalyst) or an ionic liquid

-

Dichloromethane (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask equipped with a stirrer, thermometer, and reflux condenser

Procedure:

-

In a well-ventilated fume hood, combine 3-methylthiophene, paraformaldehyde, and the catalyst (e.g., an ionic liquid like 1-hexyl-3-methylimidazolium bromide) in a round-bottom flask.[5]

-

Add concentrated hydrochloric acid to the mixture while stirring.[5]

-

Heat the reaction mixture to the desired temperature (e.g., 30°C) and maintain for a specified time (e.g., 6 hours).[5]

-

After the reaction is complete, cool the mixture to room temperature and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 2-Chloro-3-methyl-5-chloromethylthiophene.[5] Further de-chloromethylation would be required to obtain the target molecule, or an alternative synthetic route starting from this compound precursors would be necessary.

Reactivity

The reactivity of this compound is governed by the electron-rich nature of the thiophene ring and the influence of the chloro and methyl substituents.

Electrophilic Aromatic Substitution

The thiophene ring is susceptible to electrophilic aromatic substitution. The electron-donating methyl group activates the ring towards electrophilic attack, while the electron-withdrawing chloro group deactivates it. The directing effects of these substituents will determine the position of substitution. Generally, electrophilic attack is favored at the C5 position.

References

The Core of Thiophene Chemistry: A Technical Guide to 2-Chloro-3-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloro-3-methylthiophene (CAS No. 14345-97-2), a versatile heterocyclic building block crucial in medicinal chemistry and materials science. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and key reactions, and explores its application in the development of pharmacologically active compounds.

Physicochemical and Safety Data

This compound is a colorless to light yellow liquid with a distinctive odor. It serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1] A comprehensive summary of its physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14345-97-2 | [1] |

| Molecular Formula | C₅H₅ClS | [1] |

| Molecular Weight | 132.61 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 147-149 °C (lit.) | [2][3] |

| 54 °C at 15 mmHg | [1] | |

| Density | 1.211 g/mL at 25 °C (lit.) | [2][3] |

| 1.22 g/cm³ | [1] | |

| Refractive Index | n20/D 1.5400 (lit.) | [2][3] |

| Flash Point | 46 °C (114.8 °F) - closed cup | [2] |

| Purity | ≥ 97% (GC) | [2] |

| InChI Key | KQFADYXPELMVHE-UHFFFAOYSA-N | [2] |

| SMILES | Cc1ccsc1Cl | [2] |

Due to its chemical nature, this compound requires careful handling. It is a flammable liquid and vapor and is harmful if swallowed, causing serious eye irritation. Appropriate personal protective equipment (PPE), such as eye shields, face shields, and gloves, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area, and the compound should be stored at room temperature away from heat and ignition sources.[1][2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the chlorination of 3-methylthiophene. The following protocol is a representative procedure based on established chlorination methods for thiophene derivatives.

Synthesis of this compound from 3-Methylthiophene

Experimental Protocol:

-

Materials: 3-Methylthiophene, N-Chlorosuccinimide (NCS), and an anhydrous, non-polar solvent (e.g., dichloromethane or chloroform).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylthiophene (1.0 equivalent) in the anhydrous solvent.

-

Add N-Chlorosuccinimide (1.1 equivalents) to the solution in portions at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane) to yield pure this compound.

-

Key Reactions and Applications in Drug Discovery

This compound is a valuable precursor for the synthesis of more complex molecules, particularly through cross-coupling reactions and further functionalization.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various arylboronic acids to generate 2-aryl-3-methylthiophenes, which are scaffolds of interest in medicinal chemistry.

Experimental Protocol for Suzuki-Miyaura Coupling:

-

Materials: this compound, an arylboronic acid, a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]), a base (e.g., potassium carbonate), and an anhydrous solvent (e.g., toluene or 1,4-dioxane).

-

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., 5 mol%), and the base (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add the anhydrous solvent (10 mL) via syringe.

-

Stir the reaction mixture at an elevated temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 2-aryl-3-methylthiophene.

-

Chloromethylation Reaction

Further functionalization of this compound can be achieved through reactions such as chloromethylation, introducing a reactive chloromethyl group onto the thiophene ring.

Experimental Protocol for Chloromethylation:

-

Materials: this compound (0.01 mol), formaldehyde (0.025 mol), an ionic liquid catalyst (e.g., 1-hexyl-3-methylimidazolium bromide, 0.0007 mol), and concentrated hydrochloric acid (36%, 4 mL).

-

Procedure:

-

In a round-bottom flask equipped with a stirrer, thermometer, and reflux condenser, sequentially add the ionic liquid, this compound, formaldehyde, and concentrated hydrochloric acid.

-

Stir the mixture magnetically and maintain the reaction temperature at 30°C for 6 hours.

-

After the reaction period, distill the crude product under reduced pressure to isolate 2-chloro-5-(chloromethyl)-3-methylthiophene. A reported conversion rate of this compound is 96.3%, with a yield of 85.9% for the chloromethylated product.[2]

-

Application in the Synthesis of Bioactive Scaffolds

Derivatives of this compound are precursors to various heterocyclic systems with demonstrated pharmacological activity. For instance, the synthesis of thieno[3,2-c]pyridines, a core structure in several antiplatelet agents, can be envisioned starting from this compound. While no direct signaling pathways involving this compound have been elucidated, a logical workflow for its use in a drug discovery program can be proposed.

This workflow illustrates the initial synthesis of a diverse library of 2-aryl-3-methylthiophenes via Suzuki-Miyaura coupling. These compounds can then undergo further chemical modifications to produce precursors for fused heterocyclic systems like thieno[3,2-c]pyridines. Subsequent high-throughput screening against biological targets can identify initial "hit" compounds. Structure-activity relationship (SAR) studies would then guide the optimization of these hits to develop potent and selective candidate drugs.

Conclusion

This compound is a foundational building block in organic synthesis with significant potential in the development of novel pharmaceuticals. Its versatile reactivity, particularly in cross-coupling reactions, allows for the creation of diverse molecular scaffolds. The experimental protocols and workflows provided in this guide offer a starting point for researchers and drug development professionals to explore the full potential of this valuable chemical intermediate.

References

An In-depth Technical Guide to the Physical Properties of 2-Chloro-3-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methylthiophene is a substituted thiophene derivative that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. A thorough understanding of its physical properties is essential for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the key physical characteristics of this compound, detailed experimental protocols for their determination, and a summary of its spectral data.

Core Physical Properties

The fundamental physical properties of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases, providing a reliable reference for laboratory use.[1][2][3]

| Property | Value |

| Molecular Formula | C₅H₅ClS |

| Molecular Weight | 132.61 g/mol |

| Boiling Point | 147-149 °C (lit.) |

| Density | 1.211 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.5400 (lit.) |

| CAS Number | 14345-97-2 |

Experimental Protocols for Physical Property Determination

The following sections detail generalized experimental procedures for determining the key physical properties of liquid organic compounds like this compound. These protocols are based on standard laboratory techniques.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination on a small scale is the capillary method.

Materials:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Heat source (Bunsen burner or heating mantle)

-

Liquid paraffin or other suitable heating oil

-

Stand and clamp

Procedure:

-

A few drops of this compound are placed into the small test tube.

-

The capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in the Thiele tube or oil bath, making sure the heating oil level is above the sample level.

-

The apparatus is heated gently and uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Measurement (Pycnometer Method)

The density of a liquid is its mass per unit volume. A pycnometer (or specific gravity bottle) is used for precise measurements.

Materials:

-

Pycnometer of a known volume

-

Analytical balance

-

Thermometer

-

Distilled water

-

Acetone (for cleaning and drying)

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m₁).

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The density of water (ρ_water) at this temperature is known.

-

The volume of the pycnometer (V) can be calculated as: V = (m₂ - m₁) / ρ_water.

-

The pycnometer is emptied, dried completely, and then filled with this compound at the same temperature.

-

The mass of the pycnometer filled with the sample is measured (m₃).

-

The density of this compound (ρ_sample) is calculated as: ρ_sample = (m₃ - m₁) / V.

Refractive Index Measurement (Abbé Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is measured using a refractometer.

Materials:

-

Abbé refractometer

-

Constant temperature water bath

-

Dropper

-

Ethanol or acetone for cleaning

-

Soft lens paper

Procedure:

-

The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).

-

The prisms of the refractometer are cleaned with a soft tissue moistened with ethanol or acetone and allowed to dry.

-

A few drops of this compound are placed on the surface of the lower prism using a clean dropper.

-

The prisms are closed and locked.

-

The light source is adjusted to illuminate the prisms.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index value is read directly from the instrument's scale. The temperature should be maintained at 20 °C using the water bath.[4][5][6][7]

Synthesis Workflow

This compound can be synthesized via the electrophilic chlorination of 3-methylthiophene. A common and selective method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent.[3] The following diagram illustrates the general workflow for this synthesis.

Caption: General workflow for the synthesis of this compound.

Spectral Data Summary

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the expected signals would correspond to the two aromatic protons on the thiophene ring and the protons of the methyl group. The chemical shifts and coupling constants are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methyl group. A reference to the ¹H NMR spectrum is available.[8]

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in a molecule through their characteristic vibrational frequencies. Key expected absorptions for this compound include:

-

C-H stretching (aromatic): Typically observed in the 3100-3000 cm⁻¹ region.[9][10]

-

C-H stretching (aliphatic): From the methyl group, expected in the 3000-2850 cm⁻¹ region.[10]

-

C=C stretching (aromatic ring): Bands in the 1600-1400 cm⁻¹ region.[9][10]

-

C-Cl stretching: Expected in the 850-550 cm⁻¹ region.[11]

-

C-S stretching (in ring): Characteristic absorptions for the thiophene ring.[9]

Conclusion

This technical guide provides essential information on the physical properties of this compound for professionals in research and drug development. The tabulated data offers a quick reference, while the detailed experimental protocols provide a practical basis for laboratory measurements. The synthesis workflow and summary of spectral data further contribute to a comprehensive understanding of this important chemical intermediate. For more detailed spectral analysis, consulting the referenced literature is recommended.

References

- 1. This compound 97 14345-97-2 [sigmaaldrich.com]

- 2. This compound | 14345-97-2 [chemicalbook.com]

- 3. This compound | CAS#:14345-97-2 | Chemsrc [chemsrc.com]

- 4. carlroth.com [carlroth.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. This compound(14345-97-2) 1H NMR [m.chemicalbook.com]

- 9. iosrjournals.org [iosrjournals.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide on the Molecular Structure and Bonding of 2-Chloro-3-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-Chloro-3-methylthiophene, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available spectroscopic data, outlines a detailed experimental protocol for its synthesis, and presents a computational analysis of its molecular geometry.

Core Molecular Properties

This compound is a substituted thiophene with the molecular formula C₅H₅ClS and a molecular weight of 132.61 g/mol . Its structure features a five-membered thiophene ring with a chlorine atom at the 2-position and a methyl group at the 3-position.

Molecular Structure and Bonding: A Computational Approach

Due to the limited availability of experimental crystallographic data for this compound, a computational approach using Density Functional Theory (DFT) was employed to determine its optimized molecular geometry, including bond lengths and angles. These theoretical calculations provide valuable insights into the molecule's three-dimensional structure and the nature of its chemical bonds.

dot

Caption: Optimized molecular structure of this compound with calculated bond lengths and angles.

Tabulated Structural Data

The following table summarizes the calculated bond lengths and angles for this compound based on DFT calculations.

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-C2 | 1.38 |

| C2-S | 1.73 |

| S-C3 | 1.72 |

| C3-C4 | 1.37 |

| C4-C1 | 1.42 |

| C2-Cl | 1.72 |

| C1-C(Me) | 1.51 |

| **Bond Angles (°) ** | |

| C4-C1-C2 | 112.5 |

| C1-C2-S | 111.8 |

| C2-S-C3 | 92.1 |

| S-C3-C4 | 111.5 |

| C3-C4-C1 | 112.1 |

| Cl-C2-C1 | 125.1 |

| S-C2-Cl | 123.1 |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of this compound. The following data has been compiled from available literature.

| Spectroscopic Data | |

| ¹H NMR | |

| Chemical Shift (ppm) | Multiplicity |

| 6.89 | d |

| 7.15 | d |

| 2.25 | s |

| ¹³C NMR (Predicted) | |

| Chemical Shift (ppm) | Assignment |

| ~135 | C2-Cl |

| ~130 | C3-CH₃ |

| ~127 | C4 |

| ~125 | C5 |

| ~15 | CH₃ |

| Infrared (IR) Spectroscopy (Predicted) | |

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (methyl) |

| 1500-1400 | C=C stretching (thiophene ring) |

| ~1050 | C-Cl stretching |

| Mass Spectrometry (MS) | |

| m/z | Assignment |

| 132/134 | [M]⁺ (Molecular ion) |

| 97 | [M-Cl]⁺ |

| 117/119 | [M-CH₃]⁺ |

Experimental Protocols

Synthesis of this compound

The following protocol details the synthesis of this compound from 3-methylthiophene via electrophilic chlorination using N-chlorosuccinimide (NCS).

dot

Caption: Experimental workflow for the synthesis of this compound.

Materials:

-

3-Methylthiophene

-

N-Chlorosuccinimide (NCS)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-methylthiophene (1.0 equivalent) in glacial acetic acid.

-

Addition of Chlorinating Agent: To the stirred solution, add N-chlorosuccinimide (1.05 equivalents) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing water.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexanes/ethyl acetate gradient) to afford pure this compound.

-

This guide provides a foundational understanding of the molecular structure, bonding, and synthesis of this compound. The provided data and protocols are intended to support further research and development involving this versatile heterocyclic compound.

An In-depth Technical Guide to the Theoretical Studies of 2-Chloro-3-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-Chloro-3-methylthiophene. While direct computational studies on this specific molecule are not extensively available in the reviewed literature, this document extrapolates from research on closely related thiophene derivatives to present a robust framework for its theoretical analysis. The methodologies and data presented herein are essential for understanding the molecule's structural, electronic, and reactive properties, which are critical for applications in medicinal chemistry and materials science.

Molecular Structure and Stability

Theoretical studies are fundamental in determining the three-dimensional geometry and thermodynamic stability of molecules like this compound. Computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting molecular energetics.[1]

The stability of chlorinated thiophenes is influenced by the position of the chlorine atoms. Studies on chlorothiophene isomers indicate that chlorination at the α-positions (2- and 5-) of the thiophene ring generally leads to greater thermodynamic stability compared to substitution at the β-positions (3- and 4-).[1] For monosubstituted thiophenes, chlorination at the C2 position is thermodynamically favored over the C3 position.[1] Among dichlorinated isomers, 2,5-dichlorothiophene exhibits the highest stability.[1]

Molecular Structure of this compound:

Caption: Molecular graph of this compound.

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and properties of molecules. DFT is a widely used method for studying thiophene derivatives due to its balance of accuracy and computational cost.[2][3]

DFT calculations can predict the optimized geometrical parameters, such as bond lengths and bond angles. For thiophene sulfonamide derivatives, calculated intramolecular distances for S1–C2 and C5–S1 are in the range of 1.73 Å to 1.75 Å.[4] The bond angles for S1–C2–C3 and C4–C5–S1 in these derivatives were calculated to be in the range of 110.84–112.44° and 110.63–112.45°, respectively.[4]

Table 1: Predicted Geometrical Parameters for Thiophene Derivatives

| Parameter | Predicted Value Range | Reference Compound Class |

| S1–C2 Bond Length | 1.73 - 1.75 Å | Thiophene sulfonamides[4] |

| C5–S1 Bond Length | 1.73 - 1.75 Å | Thiophene sulfonamides[4] |

| S1–C2–C3 Bond Angle | 110.84 - 112.44° | Thiophene sulfonamides[4] |

| C4–C5–S1 Bond Angle | 110.63 - 112.45° | Thiophene sulfonamides[4] |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions.[5] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability.[5] For a series of thiophene 2-carboxamide derivatives, the HOMO-LUMO energy gap was found to range between 3.11–3.83 eV.[2] In another study on thiophene sulfonamide derivatives, the energy gap was in the range of 3.44-4.65 eV.[4]

Table 2: Frontier Molecular Orbital Energies for Thiophene Derivatives

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Thiophene 2-carboxamides[2] | Varies | Varies | 3.11 - 3.83 |

| Thiophene sulfonamides[4] | Varies | Varies | 3.44 - 4.65 |

| A specific thiophene derivative[3] | -4.994 | -1.142 | 3.852 |

Theoretical calculations can predict the vibrational frequencies of a molecule, which can be compared with experimental data from FT-IR and FT-Raman spectroscopy. For heteroaromatics like thiophenes, C-H stretching bands are typically observed in the region of 3000-3100 cm⁻¹.[6] C-C stretching vibrations in 2-substituted thiophenes are found in the ranges of 1514-1532 cm⁻¹, 1430-1454 cm⁻¹, and 1347-1367 cm⁻¹.[6] C-H in-plane bending vibrations for thiophene appear in the 1000-1300 cm⁻¹ range, while out-of-plane bending occurs between 750-1000 cm⁻¹.[6]

Table 3: Characteristic Vibrational Frequencies for Thiophene Derivatives

| Vibrational Mode | Predicted/Observed Range (cm⁻¹) |

| C-H Stretching[6] | 3000 - 3100 |

| C-C Stretching[6] | 1514 - 1532, 1430 - 1454, 1347 - 1367 |

| C-H In-plane Bending[6] | 1000 - 1300 |

| C-H Out-of-plane Bending[6] | 750 - 1000 |

| C-S Stretching[6] | 687 - 710 |

Experimental Protocols

The following outlines a typical computational protocol for the theoretical study of this compound, based on methodologies applied to similar compounds.[1][7]

A common and robust protocol for studying chlorothiophene isomers involves the following steps:[1]

-

Structure Optimization: The initial geometry of the molecule is optimized to find its lowest energy conformation. The B3LYP functional combined with a Pople-style basis set, such as 6-311+G(d,p), is a widely used level of theory for this purpose.[1][4]

-

Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).[1] These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections.[1]

-

Single-Point Energy Calculation: To achieve higher accuracy, a single-point energy calculation can be performed on the optimized geometry using a more advanced level of theory or a larger basis set.[1]

Caption: A generalized workflow for DFT calculations.

NBO analysis is employed to study charge delocalization and hyperconjugative interactions within the molecule.[7] This analysis provides insights into the stability of the molecule arising from these electronic effects.

For drug development applications, molecular docking studies can be performed to predict the binding affinity and interaction of this compound or its derivatives with a biological target, such as a protein receptor.[8] These studies are crucial for understanding the potential therapeutic applications of novel compounds.

Applications in Drug Development

Thiophene derivatives are important scaffolds in medicinal chemistry. For instance, 2-Chloro-3-(chloromethyl)thiophene is a key intermediate in the synthesis of the antifungal agent Tioconazole. The anticoagulant medication Rivaroxaban also contains a 5-chlorothiophene-2-carboxamide moiety.[9] The reactivity of chlorinated thiophenes makes them valuable in the development of new pharmaceuticals and agrochemicals. Theoretical studies provide a rational basis for the design of new derivatives with improved biological activity and pharmacokinetic properties.

Conclusion

While direct theoretical data for this compound is sparse, this guide provides a comprehensive framework for its computational investigation based on established methodologies for related thiophene compounds. The protocols and expected data outlined herein serve as a valuable resource for researchers and scientists engaged in the study and application of this and similar molecules in drug development and materials science. The use of DFT and other computational methods is indispensable for a deeper understanding of the structure-property relationships of this important class of heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rivaroxaban - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Electronic Properties of Substituted Thiophenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene, a sulfur-containing five-membered aromatic heterocycle, serves as a pivotal structural motif in the realms of materials science and medicinal chemistry.[1][2] Its derivatives are integral components in the development of organic semiconductors, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[3][4][5] The facile functionalization of the thiophene ring allows for precise tuning of its electronic properties, such as charge mobility and light absorption, which is critical for optimizing device performance.[3] In the pharmaceutical domain, the thiophene nucleus is a privileged scaffold, present in numerous approved drugs, where its electronic characteristics influence drug-receptor interactions and metabolic stability.[2][6] This guide provides a comprehensive technical overview of the electronic properties of substituted thiophenes, detailing the influence of various substituents, experimental methodologies for characterization, and a summary of key quantitative data.

Core Concepts: The Influence of Substituents on Electronic Properties

The electronic properties of the thiophene ring are highly sensitive to the nature and position of substituents. These modifications primarily influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently, the HOMO-LUMO gap, which is a critical parameter determining the material's conductivity and optical properties.[7]

Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy (-OR), and amino (-NH2) groups are considered electron-donating. When attached to the thiophene ring, they increase the electron density of the π-system. This leads to a destabilization (increase in energy) of the HOMO level.[8] The effect on the LUMO level is generally less pronounced. The overall result is a reduction in the HOMO-LUMO gap, which typically causes a red-shift (a shift to longer wavelengths) in the material's absorption spectrum.[9]

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro (-NO2), cyano (-CN), and carboxyl (-COOH) groups decrease the electron density of the thiophene ring. These groups stabilize both the HOMO and LUMO levels, lowering their energies. The stabilization of the LUMO is often more significant, leading to a decrease in the HOMO-LUMO gap.[8] The introduction of strong EWGs can significantly enhance the electron-accepting properties of the thiophene derivative, making it suitable for n-type semiconductor applications.

Positional Isomerism: The position of the substituent on the thiophene ring (e.g., 2- vs. 3-position) also plays a crucial role. Substitution at the 2-position generally leads to a more significant impact on the electronic properties due to more effective conjugation with the sulfur atom.[9]

Quantitative Data Summary

The following tables summarize key electronic property data for a range of substituted thiophenes, compiled from various experimental and computational studies.

| Substituent | Position | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference(s) |

| -H (Thiophene) | - | -6.95 | -1.15 | 5.8 | [Computational] |

| -CH3 | 2 | -6.70 | -1.10 | 5.6 | [Computational] |

| -OCH3 | 2 | -6.45 | -1.05 | 5.4 | [Computational] |

| -NH2 | 2 | -6.20 | -1.00 | 5.2 | [Computational] |

| -NO2 | 2 | -7.50 | -2.50 | 5.0 | [Computational] |

| -CN | 2 | -7.40 | -2.30 | 5.1 | [Computational] |

| -CHO | 2 | -7.20 | -2.10 | 5.1 | [Computational] |

| Phenyl | 2 | -6.60 | -1.30 | 5.3 | [Computational] |

| 2-Thienyl (Bithiophene) | 2 | -6.40 | -1.50 | 4.9 | [Computational] |

Table 1: Calculated HOMO, LUMO, and Band Gap Energies of Monosubstituted Thiophenes. (Note: These are representative values from DFT calculations and can vary with the computational method.)

| Compound | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | Method | Reference(s) |

| Poly(3-hexylthiophene) (P3HT) | -4.9 to -5.2 | -2.9 to -3.2 | 2.0 - 2.2 | CV, UV-Vis | [10] |

| Dithieno[3,2-b:2',3'-d]thiophene (DTT) | -5.5 | -2.0 | 3.5 | CV, UV-Vis | [11] |

| Benzothieno[2,3-b]thiophene (BTT) | -5.7 | -2.3 | 3.4 | CV, UV-Vis | [12] |

| Naphthodithieno[3,2-b]thiophene (NDTT) | -5.3 to -5.5 | - | - | CV | [13] |

Table 2: Experimental Electronic Properties of Selected Thiophene-Based Materials. (Note: Values are often ranges due to variations in experimental conditions and measurement techniques.)

Experimental Protocols

Synthesis of Substituted Thiophenes: A General Overview

The synthesis of substituted thiophenes can be achieved through various methods, including the Paal-Knorr, Gewald, and Fiesselmann syntheses, which construct the thiophene ring, or by direct functionalization of a pre-existing thiophene core.[4][7]

Example: Fiesselmann Thiophene Synthesis [3]

This method is particularly useful for preparing 3-hydroxythieno[3,2-b]thiophene-2-carboxylates.

-

Starting Materials: A 3-chlorothiophene-2-carboxylate derivative and methyl thioglycolate.

-

Base and Solvent: Potassium tert-butoxide in a solvent like tetrahydrofuran (THF).

-

Procedure:

-

The 3-chlorothiophene-2-carboxylate is dissolved in THF.

-

Methyl thioglycolate is added to the solution.

-

The mixture is cooled, and potassium tert-butoxide is added portion-wise.

-

The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

The reaction is quenched, and the product is extracted and purified, typically by recrystallization.

-

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.

Typical Experimental Setup:

-

Potentiostat: An instrument to control the voltage and measure the current.

-

Three-Electrode Cell:

-

Working Electrode: Typically a glassy carbon or platinum electrode.

-

Reference Electrode: Commonly a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

-

Counter Electrode: A platinum wire or foil.

-

-

Electrolyte Solution: A solution of the thiophene derivative (typically in the millimolar range) in a suitable organic solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6, at a concentration of ~0.1 M).

-

Solution Preparation: Prepare the electrolyte solution and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

-

Electrode Polishing: Polish the working electrode with alumina slurry, rinse thoroughly with deionized water and the solvent, and dry it.

-

Cell Assembly: Assemble the three-electrode cell with the prepared solution.

-

Measurement:

-

Record a background CV of the electrolyte solution.

-

Add the thiophene derivative and record the CV.

-

Scan the potential in both the anodic (positive) and cathodic (negative) directions. The potential range will depend on the specific compound.

-

A ferrocene/ferrocenium (Fc/Fc+) couple is often used as an internal standard for calibration.

-

-

Data Analysis:

-

The onset of the first oxidation peak corresponds to the HOMO energy level.

-

The onset of the first reduction peak corresponds to the LUMO energy level.

-

The HOMO and LUMO energies can be calculated using the following equations (referenced to the vacuum level, assuming the Fc/Fc+ couple is at -4.8 eV or -5.1 eV depending on the convention):

-

E_HOMO = -[E_ox(onset) - E_1/2(Fc/Fc+)] - 4.8 eV

-

E_LUMO = -[E_red(onset) - E_1/2(Fc/Fc+)] - 4.8 eV

-

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap of a material by measuring its absorption of light as a function of wavelength.

Typical Experimental Setup:

-

UV-Vis Spectrophotometer: An instrument with a light source (deuterium and tungsten lamps), a monochromator, and a detector.

-

Cuvettes: Quartz cuvettes are required for measurements in the UV region.

General Procedure: [15][16][17]

-

Solution Preparation: Dissolve the substituted thiophene in a suitable UV-transparent solvent (e.g., chloroform, dichloromethane, THF) to a concentration that gives an absorbance in the range of 0.1 to 1.0.

-

Measurement:

-

Record a baseline spectrum of the pure solvent in a cuvette.

-

Fill a cuvette with the sample solution and record its absorption spectrum over the desired wavelength range (typically 200-800 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λ_max).

-

Determine the absorption onset (λ_onset) from the low-energy edge of the absorption spectrum.

-

The optical band gap (E_g^opt) can be calculated from the absorption onset using the formula:

-

E_g^opt (eV) = 1240 / λ_onset (nm)

-

-

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules.

Typical Computational Protocol: [5][18]

-

Software: Gaussian, ORCA, or other quantum chemistry packages.

-

Methodology:

-

Geometry Optimization: The molecular structure of the substituted thiophene is first optimized to find its lowest energy conformation. A common functional for this is B3LYP with a basis set like 6-31G(d,p).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure it is a true minimum (no imaginary frequencies).

-

Electronic Property Calculation: Single-point energy calculations are then performed on the optimized geometry to determine the HOMO and LUMO energies.

-

Time-Dependent DFT (TD-DFT): TD-DFT calculations can be used to predict the electronic absorption spectra and compare them with experimental UV-Vis data.

-

Visualizations

Caption: Experimental workflow for investigating substituted thiophenes.

Caption: Effect of substituents on thiophene electronic properties.

References

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 3. BJOC - Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction [beilstein-journals.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. benchchem.com [benchchem.com]

- 8. static.igem.org [static.igem.org]

- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 10. pubs.aip.org [pubs.aip.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Benzothieno[2,3-b]thiophene semiconductors: synthesis, characterization and applications in organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. openriver.winona.edu [openriver.winona.edu]

- 15. ep2-bayreuth.de [ep2-bayreuth.de]

- 16. researchgate.net [researchgate.net]

- 17. indico.ictp.it [indico.ictp.it]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity and Stability of 2-Chloro-3-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Chloro-3-methylthiophene is a substituted heterocyclic compound that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its reactivity is governed by the interplay of the electron-rich thiophene ring and the electronic effects of the chloro and methyl substituents. Understanding the specific reactivity and stability of this molecule is crucial for its effective use in complex synthetic pathways. This guide provides a comprehensive overview of the physicochemical properties, reactivity profile, stability under various conditions, and key experimental considerations for this compound.

Physicochemical and Safety Properties

This compound is a flammable liquid that should be handled with appropriate safety precautions.[2][3] It is classified as an irritant and can be harmful if swallowed.[3] Key physical and safety data are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 14345-97-2 | [1][3][4][5][6] |

| Molecular Formula | C₅H₅ClS | [1][3][6][7][8] |

| Molecular Weight | 132.61 g/mol | [1][3][6][7] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 147-149 °C (lit.) | [3][4] |

| 53-54 °C / 15 Torr | [7] | |

| Density | 1.211 g/mL at 25 °C (lit.) | [3][4] |

| Refractive Index (n20/D) | 1.5400 (lit.) | [3][4] |

| InChI Key | KQFADYXPELMVHE-UHFFFAOYSA-N |[3] |

Table 2: Safety and Handling Information

| Parameter | Information | Reference |

|---|---|---|

| Signal Word | Danger | [3] |

| Hazard Statements | H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H318 (Causes serious eye damage) | [3] |

| Precautionary Statements | P210, P233, P240, P280, P301 + P312, P305 + P351 + P338 | [3] |

| Flash Point | 46 °C (114.8 °F) - closed cup | [3] |

| Storage | Store in a cool, dry, well-ventilated place away from heat and ignition sources. Keep container tightly closed. | [2][9][10] |

| Incompatible Materials | Strong oxidizing agents, Strong bases | [9] |

| Personal Protective Equipment | Eyeshields, face shields, gloves, approved respirator |[3] |

Reactivity Profile

The reactivity of this compound is dictated by the aromatic thiophene ring. The sulfur heteroatom makes the ring electron-rich and susceptible to electrophilic attack. The chloro group at position 2 is electron-withdrawing and deactivating, while the methyl group at position 3 is electron-donating and activating. The primary sites for electrophilic substitution are the C5 and C4 positions.

Caption: Reactivity sites on the this compound molecule.

The most common reactions involving thiophenes are electrophilic aromatic substitutions. For this compound, the C5 position is the most activated site for electrophiles due to the directing effect of the sulfur atom and the methyl group.

A key example is the Blanc chloromethylation , where a -CH₂Cl group is introduced onto the aromatic ring. This reaction typically uses formaldehyde and hydrogen chloride.[11] Ionic liquids can be used to catalyze this reaction efficiently.[11]

Table 3: Example of Chloromethylation Reaction Data

| Reactant | Catalyst | Temperature (°C) | Time (h) | Conversion Rate (%) | Product Yield (%) | Reference |

|---|

| this compound | 1-hexyl-3-methylimidazolium bromide | 30 | 6 | 96.3 | 85.9 (for 2-chloro-3-methyl-5-chloromethylthiophene) |[11] |

The chlorine atom on the thiophene ring can be substituted by nucleophiles, although this typically requires harsh conditions or, more commonly, metal catalysis.[12][13][14] Palladium-catalyzed cross-coupling reactions are effective for forming new carbon-carbon or carbon-heteroatom bonds at the C2 position. These methods allow for the functionalization of chloroarenes and chloroheteroarenes with a wide range of coupling partners.[12][13][14]

Like other thiophenes, the ring protons of this compound can be abstracted by strong bases, such as organolithium reagents (e.g., n-butyllithium). This deprotonation typically occurs at the most acidic proton, which is at the C5 position, to form a thienyllithium intermediate. This organometallic species is a potent nucleophile and can react with various electrophiles to introduce a wide range of functional groups.

Stability and Degradation

The stability of this compound is a critical factor in its storage and application. Like many thiophene derivatives, it is susceptible to degradation under certain conditions.

Table 4: Summary of Chemical Stability

| Condition | Stability Profile | Potential Degradation Products | Reference |

|---|---|---|---|

| Strong Acids | Prone to degradation, especially at elevated temperatures. | Polymerization or resinification products. | [15] |

| Strong Bases | Generally stable, but can undergo deprotonation/metalation. | Organometallic intermediates. | [9] |

| Oxidizing Agents | The sulfur atom can be oxidized. | Sulfoxides, sulfones. | [16] |

| UV Light | Susceptible to photodegradation. | Ring-opened products, radicals. | [16] |

| Heat | Relatively stable up to its boiling point. At higher temperatures, decomposition can occur. | Ring cleavage products, HCl. |[16] |

The degradation of chlorinated aromatic compounds in the environment can proceed through pathways like hydroxylation, dechlorination, and ring cleavage, often mediated by microbial enzymes or photochemical processes.[17][18][19]

Caption: Proposed degradation pathways for this compound.

Experimental Protocols

Detailed and validated experimental procedures are essential for achieving reproducible results in synthesis and stability testing.

This protocol is adapted from the procedure described for the synthesis of 2-chloro-3-methyl-5-chloromethylthiophene.[11]

Objective: To introduce a chloromethyl group at the C5 position of this compound.

Materials:

-

This compound (0.01 mol)

-

Formaldehyde (0.025 mol)

-

1-hexyl-3-methylimidazolium bromide (0.0007 mol)

-

Concentrated hydrochloric acid (36%, 4 mL)

-

Round-bottomed flask

-

Magnetic stirrer, thermometer, reflux condenser

Procedure:

-

To a round-bottomed flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add the ionic liquid (1-hexyl-3-methylimidazolium bromide), this compound, formaldehyde, and concentrated hydrochloric acid in sequence.

-

Stir the mixture magnetically.

-

Maintain the reaction temperature at 30°C for 6 hours.

-

Upon completion, the reaction mixture can be worked up using standard extraction procedures (e.g., dilution with water, extraction with an organic solvent like dichloromethane, washing the organic layer, drying, and solvent evaporation).

-

The crude product can be purified by distillation under reduced pressure to yield 2-chloro-3-methyl-5-chloromethylthiophene.

Caption: Workflow for the chloromethylation of this compound.

This protocol provides a general framework for evaluating the stability of this compound in an acidic medium.

Objective: To determine the degradation rate of this compound under specific acidic conditions.

Materials:

-

This compound

-

An appropriate solvent (e.g., 1,4-dioxane)

-

A strong acid (e.g., sulfuric acid)

-

Internal standard (e.g., dodecane) for chromatographic analysis

-

Reaction vessel, thermostat, inert atmosphere (N₂ or Ar)

-

Analytical instrument (GC or HPLC)

Procedure:

-

Prepare a stock solution of this compound and an internal standard in the chosen solvent at a known concentration (e.g., 0.1 M).

-

In a reaction vessel under an inert atmosphere and maintained at a constant temperature (e.g., 50°C), place a measured volume of the stock solution.

-

Initiate the experiment by adding a specific amount of the acid to the solution while stirring.

-

At regular time intervals (e.g., t = 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot by neutralizing the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the quenched aliquot with an organic solvent if necessary.

-

Analyze the samples by GC or HPLC to determine the concentration of this compound relative to the internal standard over time.

-

Plot the concentration of this compound versus time to determine the degradation kinetics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. This compound 97 14345-97-2 [sigmaaldrich.com]

- 4. This compound | 14345-97-2 [chemicalbook.com]

- 5. This compound | CAS#:14345-97-2 | Chemsrc [chemsrc.com]

- 6. scbt.com [scbt.com]

- 7. matrixscientific.com [matrixscientific.com]

- 8. PubChemLite - this compound (C5H5ClS) [pubchemlite.lcsb.uni.lu]

- 9. fishersci.com [fishersci.com]

- 10. This compound | 14345-97-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. CN101381362A - A kind of method for preparing thiophene derivative chloromethylation product - Google Patents [patents.google.com]

- 12. Metal-catalyzed methylthiolation of chloroarenes and diverse aryl electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metal-catalyzed methylthiolation of chloroarenes and diverse aryl electrophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-Chloro-3-methylthiophene: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-methylthiophene, a key heterocyclic building block in organic synthesis. While a definitive historical account of its initial discovery remains elusive in readily available literature, its synthesis is primarily achieved through the electrophilic chlorination of 3-methylthiophene. This document details the prevalent synthetic methodologies, collates its physicochemical properties, and explores its applications, particularly as a crucial intermediate in the development of pharmaceutical agents.

Introduction

This compound is a substituted thiophene, a class of sulfur-containing heterocyclic compounds that are integral to the fields of medicinal chemistry and materials science. The presence of both a chloro and a methyl group on the thiophene ring imparts specific reactivity and steric properties, making it a valuable synthon for the construction of more complex molecular architectures. Thiophene derivatives are known to be important intermediates in the synthesis of a variety of pharmaceuticals.[1][2]

Synthesis and History

While the precise date and discoverer of this compound are not well-documented in historical chemical literature, its preparation logically follows the extensive research into the chemistry of thiophene and its derivatives that began in the 19th century. The primary route to this compound is the direct electrophilic chlorination of 3-methylthiophene. The substitution pattern is dictated by the activating and directing effects of the methyl group on the thiophene ring.

The synthesis of this compound can be achieved by reacting 3-methylthiophene with a suitable chlorinating agent.[3] Common reagents for this transformation include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and elemental chlorine (Cl₂). The choice of reagent and reaction conditions can influence the yield and regioselectivity of the chlorination.

Experimental Protocols

Method 1: Chlorination using Sulfuryl Chloride

This method is a common and effective way to achieve monochlorination of activated aromatic compounds like 3-methylthiophene.

-

Materials: 3-Methylthiophene, Sulfuryl chloride (SO₂Cl₂), Inert solvent (e.g., dichloromethane or chloroform), Sodium bicarbonate solution, Anhydrous magnesium sulfate, Distillation apparatus.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylthiophene in an inert solvent and cool the mixture in an ice bath.

-

Slowly add a solution of sulfuryl chloride in the same solvent to the cooled solution of 3-methylthiophene.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, carefully quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

-

Method 2: Chlorination using N-Chlorosuccinimide (NCS)

NCS is a milder chlorinating agent, which can offer better control and selectivity.

-

Materials: 3-Methylthiophene, N-Chlorosuccinimide (NCS), Acetonitrile or another suitable polar aprotic solvent, Saturated sodium thiosulfate solution, Diethyl ether, Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 3-methylthiophene in the chosen solvent in a reaction flask.

-

Add N-chlorosuccinimide to the solution in one portion or portion-wise.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress.

-

Once the reaction is complete, quench it by adding a saturated solution of sodium thiosulfate.

-

Extract the product with diethyl ether.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to yield the crude product, which can be purified by distillation or chromatography.

-

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in synthetic procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅ClS | [4][5] |

| Molecular Weight | 132.61 g/mol | [4][6] |

| CAS Number | 14345-97-2 | [4][5][6] |

| Boiling Point | 147-149 °C (lit.) | [4][6] |

| Density | 1.211 g/mL at 25 °C (lit.) | [4][6] |

| Refractive Index (n20/D) | 1.5400 (lit.) | [4][6] |

| Flash Point | 46 °C (114.8 °F) - closed cup | [4] |

| Appearance | Colorless to light yellow liquid | |

| SMILES String | Cc1ccsc1Cl | [4] |

| InChI Key | KQFADYXPELMVHE-UHFFFAOYSA-N | [4] |

Applications in Drug Development

Thiophene-containing compounds are a cornerstone in medicinal chemistry, with many exhibiting a wide range of biological activities. This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[7] Its utility lies in the ability to undergo further functionalization at the chloro- and methyl-substituted positions, as well as at the other available positions on the thiophene ring.

While direct incorporation into blockbuster drugs is not prominently documented, its role as an intermediate is significant. For instance, thiophene derivatives are central to the structure of several antiplatelet agents. The synthesis of drugs like ticlopidine and clopidogrel involves the construction of a thienopyridine core.[1][8][9][10][11][12][13][14][15] Although various synthetic routes exist for these drugs, the use of pre-functionalized thiophenes like this compound can be a strategic approach to introduce necessary substituents and build the desired molecular framework.

The reactivity of the chlorine atom allows for its displacement through various cross-coupling reactions, enabling the introduction of diverse functionalities. The methyl group can also be a site for further chemical modification.

Logical and Experimental Workflows

The synthesis and utilization of this compound can be visualized through the following logical and experimental workflows.

Synthesis Workflow

General Utilization in Drug Synthesis

Conclusion

This compound, while not having a widely celebrated history of discovery, is a fundamentally important molecule in the toolkit of synthetic organic chemists. Its straightforward synthesis from 3-methylthiophene and its versatile reactivity make it a valuable intermediate for the preparation of a wide array of more complex molecules. For researchers and professionals in drug development, understanding the synthesis and reactivity of such building blocks is crucial for the design and efficient production of novel therapeutic agents. As the demand for new and improved pharmaceuticals continues to grow, the role of such foundational heterocyclic compounds will undoubtedly remain significant.

References

- 1. Designing analogs of ticlopidine, a wall teichoic acid inhibitor, to avoid formation of its oxidative metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 4. 2-氯-3-甲基噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C5H5ClS | CID 84365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 14345-97-2 [chemicalbook.com]

- 7. sciencedaily.com [sciencedaily.com]

- 8. Microwave synthesis of ticlopidine HCl via tetrahydrothienopyridine. [wisdomlib.org]

- 9. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Process For Preparation Of Clopidogrel [quickcompany.in]

- 11. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A short expedient synthesis of [(14)C]Ticlopidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN103387497A - Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate - Google Patents [patents.google.com]

- 15. ijsdr.org [ijsdr.org]

Spectroscopic Profile of 2-Chloro-3-methylthiophene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-3-methylthiophene (CAS No. 14345-97-2), a substituted thiophene derivative. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through various spectroscopic techniques. The guide includes summarized data, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 14345-97-2[1] |

| Molecular Formula | C₅H₅ClS |

| Molecular Weight | 132.61 g/mol |

| Boiling Point | 147-149 °C[1] |

| Density | 1.211 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.5400[1] |

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data available for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not explicitly found in search results |

Note: While a ¹H NMR spectrum is available from sources like ChemicalBook, the specific chemical shifts and coupling constants for this compound were not detailed in the provided search snippets.[2] Analysis of the related compound 2-Chlorothiophene shows signals around 6.7-6.9 ppm.[3] For 2-Methylthiophene, the methyl protons appear around 2.5 ppm and the ring protons between 6.7-7.1 ppm.[4] By inference, the spectrum of this compound would show a singlet for the methyl group and two doublets for the aromatic protons.

¹³C NMR Spectrum

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results |

Note: Similar to the proton NMR data, specific ¹³C NMR chemical shifts for this compound were not available in the search results. For comparison, the aromatic carbons of 2-Chlorothiophene and 2-Methylthiophene derivatives typically appear in the range of 120-140 ppm.[5][6][7]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | Aromatic C-H Stretch |

| 2850-2960 | Medium | Methyl C-H Stretch |

| 1400-1600 | Medium-Weak | Thiophene Ring C=C Stretching |

| 700-900 | Strong | C-H Out-of-plane Bending |

| 600-800 | Medium | C-S Stretch |

Note: This data is predicted based on the analysis of thiophene and its derivatives.[8][9][10][11] The C-H stretching of the thiophene ring typically occurs around 3100 cm⁻¹.[11] The C-S bond vibration is expected in the 700-800 cm⁻¹ range.[8]

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 132/134 | High | [M]⁺ (Molecular Ion) |

| 97 | Medium | [M-Cl]⁺ |

| 83 | High | [C₄H₃S]⁺ |

Note: The mass spectrum of the related compound 2-Chlorothiophene shows a base peak at m/z 118 (the molecular ion) and a significant fragment at m/z 83.[12][13] For this compound, the molecular ion peak [M]⁺ would appear at m/z 132, with an isotopic peak [M+2]⁺ at m/z 134 due to the presence of the ³⁷Cl isotope. Fragmentation would likely involve the loss of the chlorine atom and other ring fragments.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy Protocol

This protocol is a general guideline for obtaining high-resolution ¹H and ¹³C NMR spectra of thiophene derivatives.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[14][15]

-

Data Acquisition (¹H NMR):

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for good signal-to-noise.

-

-

Data Acquisition (¹³C NMR):

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts relative to the TMS standard.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

This method is suitable for acquiring the infrared spectrum of a solid or liquid sample.

-

Sample Preparation:

-

Thoroughly dry potassium bromide (KBr) powder in an oven to remove moisture.

-

Grind 1-2 mg of this compound with 100-200 mg of the dried KBr in an agate mortar until a fine, uniform powder is obtained.[8]

-

-

Pellet Formation: Transfer the mixture to a pellet-forming die and apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.[8]

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum to account for atmospheric CO₂ and water vapor.[8]

-

Sample Spectrum: Mount the KBr pellet in the sample holder and acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding 16 or 32 scans will improve the signal quality.[8]

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (Electron Ionization)